

# Caffeic Acid-pYEEIE: A Novel Probe for Interrogating T-Cell Activation

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## Compound of Interest

Compound Name: Caffeic acid-pYEEIE

Cat. No.: B1139753

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## Application Notes

**Caffeic acid-pYEEIE** is a synthetic phosphopeptide mimetic that demonstrates high-affinity binding to the Src Homology 2 (SH2) domain of Src family kinases. This characteristic positions it as a valuable chemical tool for investigating the intricate signaling cascades that govern T-cell activation. The Src family kinases, particularly Lck and Fyn in T-cells, are pivotal initiators of the signaling cascade downstream of the T-cell receptor (TCR). By competitively inhibiting the binding of phosphorylated signaling partners to the SH2 domain of these kinases, **caffeic acid-pYEEIE** offers a mechanism to dissect the contribution of these interactions to T-cell function.

The parent compound, Caffeic Acid Phenethyl Ester (CAPE), has been shown to inhibit T-cell activation by targeting the NF- $\kappa$ B and NFAT (Nuclear Factor of Activated T-cells) transcription factors.<sup>[1]</sup> While **caffeic acid-pYEEIE** is structurally related, its primary mode of action is anticipated to be the disruption of proximal TCR signaling events mediated by Src family kinases. This allows for a more targeted investigation into the early stages of T-cell activation compared to broader-acting immunosuppressants.

Potential applications for **caffeic acid-pYEEIE** in T-cell research include:

- Elucidating the role of Src family kinases in T-cell activation: By observing the functional consequences of inhibiting SH2 domain interactions, researchers can gain a deeper

understanding of the specific roles of Lck and Fyn in T-cell proliferation, cytokine production, and differentiation.

- Identifying novel therapeutic targets: As a selective inhibitor, **caffeic acid-pYEEIE** can be used to validate the SH2 domains of Src family kinases as potential drug targets for autoimmune diseases and transplant rejection.
- Screening for novel immunomodulators: The compound can serve as a reference in high-throughput screening assays designed to identify new small molecules that disrupt T-cell activation pathways.

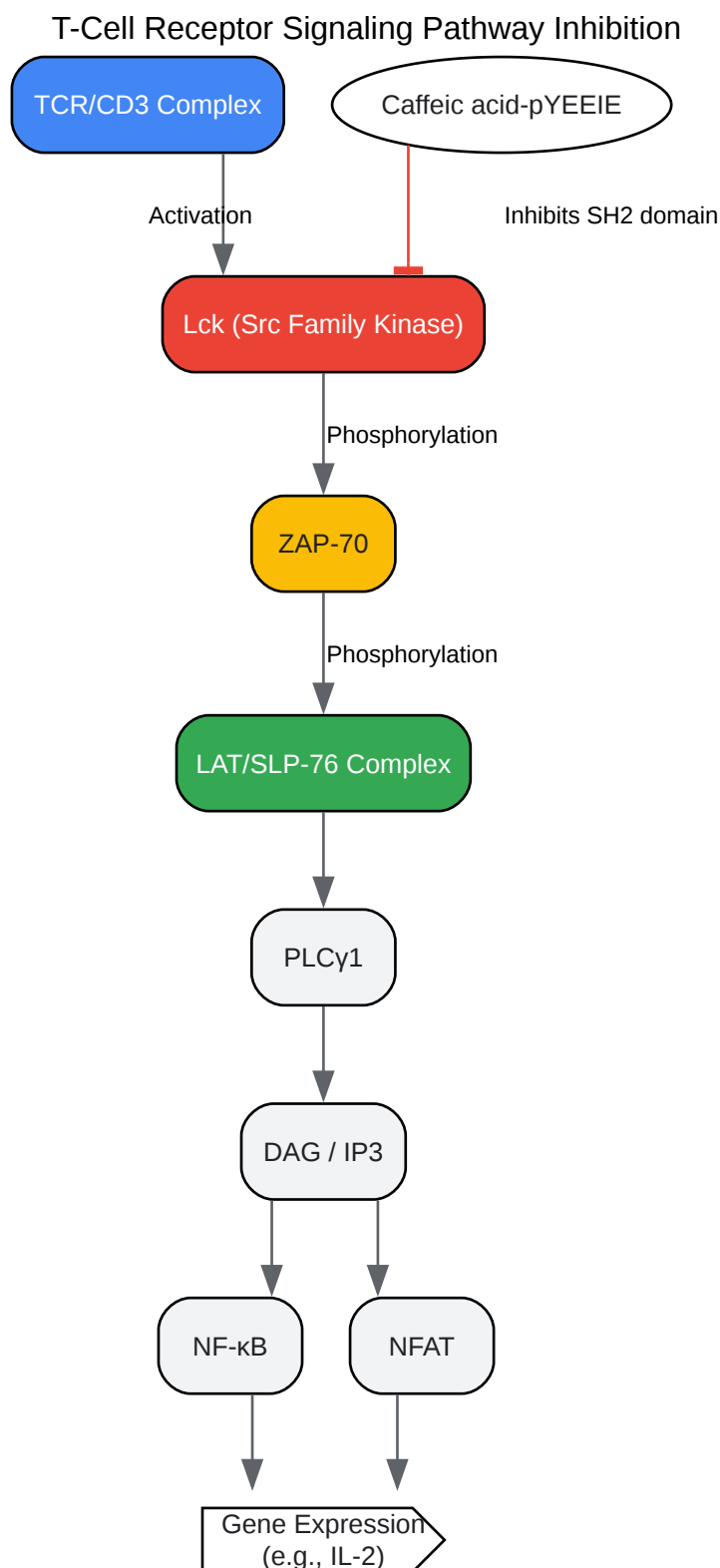
## Quantitative Data

While specific quantitative data on the effects of **caffeic acid-pYEEIE** on T-cell activation are not extensively available in the public domain, the following table summarizes the key binding affinity data for the compound. Researchers can use the provided protocols to generate dose-response curves and determine key metrics such as IC50 and EC50 for various T-cell functions.

Parameter	Value	Target	Reference
IC50	42 nM	Src SH2 domain binding	--INVALID-LINK--, --INVALID-LINK--

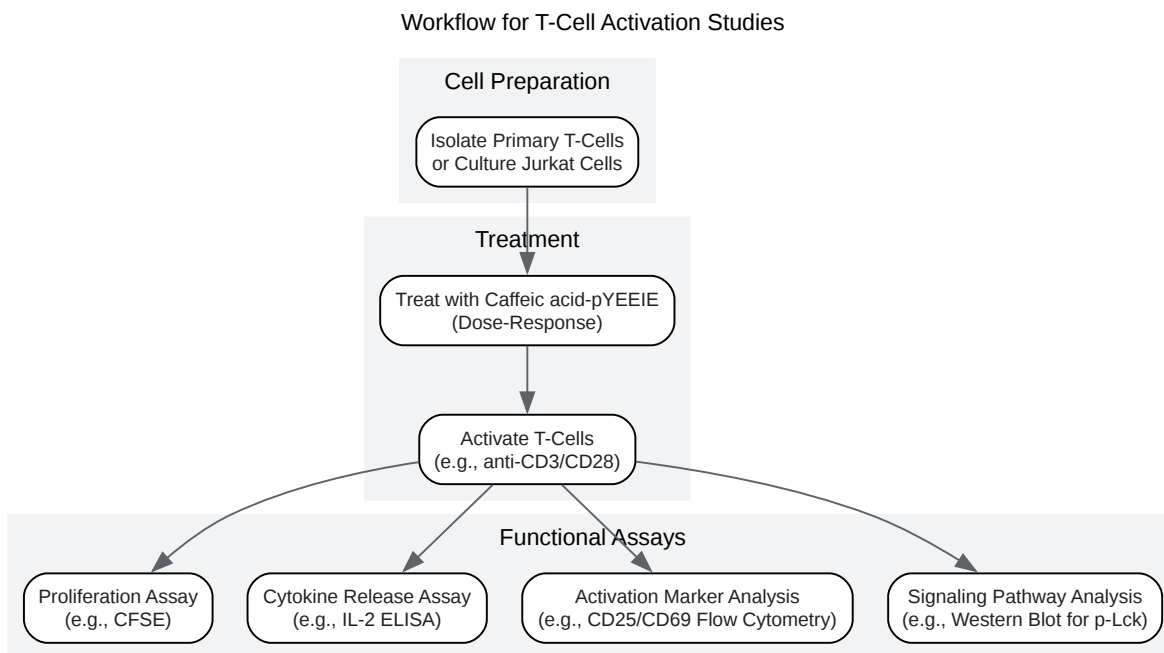
## Signaling Pathways and Experimental Workflow

To visualize the theoretical mechanism of action and the experimental approaches to study the effects of **caffeic acid-pYEEIE**, the following diagrams are provided.



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Caption: Inhibition of T-cell signaling by **caffeic acid-pYEEIE**.



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## References

- 1. Caffeic acid phenethyl ester inhibits T-cell activation by targeting both nuclear factor of activated T-cells and NF-kappaB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
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